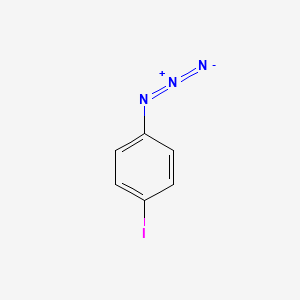

1-Azido-4-iodobenzene

描述

Overview of Aromatic Azides in Chemical Research

Aromatic azides are a class of organic compounds characterized by the presence of an azide (B81097) functional group (–N₃) attached to an aromatic ring. For many years, these compounds have been instrumental in a wide array of research areas, including the synthesis of novel organic compounds and materials, as well as in the photoaffinity labeling of biomolecules. ingentaconnect.combenthamdirect.com The discovery and development of "click chemistry" and bioorthogonal chemistry have further broadened their applications, leading to their extensive use in biology, biochemistry, and medicine. ingentaconnect.comresearchgate.net

The reactivity of the azide group, particularly its ability to undergo 1,3-dipolar cycloaddition reactions, makes it a valuable tool for chemists. baseclick.euwikipedia.org This reaction, especially with alkynes to form stable triazole rings, is highly efficient and specific, allowing for the precise modification of molecules in complex biological systems. baseclick.euwikipedia.org Furthermore, the azide group can be reduced to an amine, serving as a protected form of this important functional group in multi-step syntheses. wikipedia.org

Significance of Halogenated Azides in Organic Synthesis

The presence of a halogen atom, such as iodine in 1-azido-4-iodobenzene, introduces an additional layer of synthetic versatility to the aromatic azide scaffold. Halogenated aromatic compounds are key precursors in a multitude of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com The carbon-iodine bond is particularly reactive among the halogens, making iodo-substituted arenes, like this compound, highly valuable substrates for reactions such as Suzuki, Stille, and Sonogashira couplings.

This dual functionality—the reactive azide group and the synthetically adaptable halogen—allows for a stepwise or orthogonal approach to molecular construction. For instance, the azide can participate in a cycloaddition reaction, while the iodine atom can be used to introduce a new carbon-carbon or carbon-heteroatom bond in a subsequent step. This capability is crucial for the synthesis of complex molecules with precisely defined architectures.

Historical Context of this compound in Academic Inquiry

The first organic azide, phenyl azide, was synthesized in 1864 by Peter Griess. uni-muenchen.decolab.ws The synthesis of aromatic azides has traditionally been achieved through the diazotization of anilines to form aryl diazonium salts, which are then treated with sodium azide. ingentaconnect.combenthamdirect.comresearchgate.net This classical method has been applied to a wide range of substituted anilines, including 4-iodoaniline (B139537), to produce the corresponding aryl azides. tpu.ruthieme-connect.com

Early research into this compound and its radio-iodinated counterpart, 1-azido-4-[¹²⁵I]iodobenzene, highlighted its utility as a hydrophobic photosensitive probe. chemsrc.com These probes were used to study the structure of membrane proteins, such as opsin in photoreceptor disc membranes, by covalently labeling the protein upon photoactivation. chemsrc.com This application demonstrated the compound's ability to partition into hydrophobic environments and, upon irradiation, form a reactive nitrene that inserts into nearby C-H or N-H bonds.

Current Research Landscape and Emerging Trends for this compound

Current research continues to leverage the unique properties of this compound for a variety of applications. Its role as a building block in organic synthesis remains a primary focus. For example, it is used in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net The resulting iodinated triazoles can then be further functionalized through cross-coupling reactions, providing access to a diverse range of substituted triazole derivatives. rsc.org

Recent studies have explored the use of this compound in one-pot, multi-component reactions, which offer a more efficient and atom-economical approach to synthesizing complex molecules. researchgate.net There is also continued interest in its application in materials science for surface modification and the creation of functional polymers. tpu.ru Furthermore, the development of new synthetic methodologies, such as those utilizing polymer-supported reagents, aims to improve the efficiency and safety of preparing aryl azides like this compound. scielo.br The compound has also been investigated for its potential in the synthesis of novel compounds with biological activity. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-azido-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKWWVZXVTOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201951 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53694-87-4 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 4 Iodobenzene

Classical Synthetic Routes

Traditional methods for the synthesis of 1-azido-4-iodobenzene often involve multi-step procedures starting from commercially available precursors.

Reaction of 4-Iodoaniline (B139537) with Sodium Nitrite (B80452) Followed by Azide (B81097) Formation

A well-established method for preparing this compound involves the diazotization of 4-iodoaniline. ontosight.aiaip.org In this two-step, one-pot synthesis, 4-iodoaniline is first treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield this compound. aip.org

The reaction is typically carried out by suspending 4-iodoaniline in an acidic aqueous solution and cooling it in an ice-water bath. aip.org A solution of sodium nitrite is then added dropwise, leading to the formation of the diazonium salt. Subsequently, a solution of sodium azide is introduced to the reaction mixture, which results in the formation of the final product. aip.org The product can then be isolated and purified. This method is a common choice for laboratory-scale synthesis due to its straightforward procedure and the ready availability of the starting materials. ontosight.aiaip.org

| Reactant/Reagent | Role |

| 4-Iodoaniline | Starting material |

| Sodium Nitrite | Diazotizing agent |

| Hydrochloric Acid | Acid catalyst |

| Sodium Azide | Azide source |

Direct Iodination of Azidobenzene (B1194522)

Another classical approach is the direct iodination of azidobenzene. ontosight.ai This method involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring of azidobenzene with an iodine atom. However, this method can lead to a mixture of ortho, meta, and para isomers, requiring subsequent separation to isolate the desired this compound. The regioselectivity of the reaction can be influenced by the choice of iodinating agent and reaction conditions.

Diazotization of 4-Iodoaniline in the Presence of p-TsOH and Sodium Azide

A variation of the diazotization method utilizes p-toluenesulfonic acid (p-TsOH) as the acidic catalyst. tpu.ru In this one-pot procedure, 4-iodoaniline is diazotized with sodium nitrite in water in the presence of p-TsOH, followed by the addition of sodium azide. tpu.ru This method has been shown to produce this compound in good yield. tpu.ru

One study found that an 80% yield of this compound could be achieved, although it required a significant excess of sodium azide. tpu.ru The optimal reactant ratio was determined to be 1:27:27:9 for 4-iodoaniline, sodium nitrite, p-TsOH, and sodium azide, respectively. tpu.ru The reaction proceeds smoothly at room temperature, and the solid product can often be isolated by simple filtration. tpu.ru

| Reactant/Reagent | Molar Ratio |

| 4-Iodoaniline | 1 |

| Sodium Nitrite | 27 |

| p-TsOH | 27 |

| Sodium Azide | 9 |

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and controlled methods for the synthesis of this compound.

Copper-Catalyzed Cross-Coupling of Arylboronic Acids with Hypervalent Azido-Iodine Reagents

A modern and efficient method involves the copper-catalyzed cross-coupling of arylboronic acids with a hypervalent azido-iodine reagent, such as 1-azido-1,2-benziodoxol-3(1H)-one (ABZ(I)). rsc.orgresearchgate.net This approach offers a ligand- and base-free transformation with good functional group tolerance. rsc.org The hypervalent iodine reagent serves a dual role as both an oxidant and an azido (B1232118) source. rsc.org The use of copper powder as a catalyst has been found to give aryl azides in high yields. rsc.org This method is part of a broader trend in utilizing hypervalent iodine reagents for their excellent properties in organic synthesis. researchgate.netacs.org

Flow Chemistry Approaches for Controlled Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of potentially hazardous compounds like organic azides, offering enhanced safety and control over reaction conditions. rsc.orgresearchgate.net The continuous nature of flow reactors allows for better temperature control and mixing, which can be particularly beneficial for exothermic reactions or when dealing with unstable intermediates. rsc.org The in situ generation of the azide, for instance, can minimize the handling of potentially explosive materials. rsc.org While specific flow chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of flow chemistry are applicable and offer a promising avenue for its safe and scalable production. scielo.br

Utilizing Diazotization of 4-Iodoaniline

A prevalent method for synthesizing this compound is through the diazotization of 4-iodoaniline. This process typically involves two main steps: the formation of a diazonium salt from 4-iodoaniline, followed by the substitution of the diazonium group with an azide group. researchgate.net

The reaction starts with the diazotization of 4-iodoaniline using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. aip.org This intermediate diazonium salt is then treated with sodium azide to yield this compound. aip.orgresearchgate.net Research has shown that this method can produce the desired compound in good yields. For instance, one study reported a yield of 90% for this synthesis. Another study detailed a procedure achieving an 80% yield of this compound from 4-iodoaniline, although it required a significant excess of sodium azide. tpu.ru A one-pot synthesis approach has also been described, where 4-iodoaniline is dissolved in an organic solvent like acetonitrile, and treated sequentially with tert-butyl nitrite and azidotrimethylsilane (B126382) to produce this compound. amazonaws.com

Detailed findings from a one-pot synthesis are presented in the table below:

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-Iodoaniline | t-BuONO, TMSN3 | CH3CN | 90% | amazonaws.com |

| 4-Iodoaniline | NaNO2, p-TsOH, NaN3 | Water | 80% | tpu.ru |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific research focusing exclusively on the green synthesis of this compound is not extensively documented, general green chemistry approaches for the synthesis of aryl azides can be applied.

Key green chemistry principles relevant to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. A greener approach involves substituting these with more environmentally benign alternatives. For the synthesis of aryl azides, water has been explored as a solvent, which is non-toxic, non-flammable, and readily available. rsc.orgias.ac.in The synthesis of aryl azides from arenediazonium tosylates and sodium azide has been successfully carried out in water at room temperature. tpu.ru

Atom Economy: This principle, developed by Barry Trost, encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. The synthesis of aryl azides via the Chan–Lam coupling of arylboronic acids with azides is considered a more environmentally friendly method that aligns with the principle of atom economy. nih.gov

Use of Safer Reagents: The traditional diazotization process involves the in-situ formation of diazonium salts, which can be unstable and potentially explosive. tpu.ru Research into safer alternatives includes the use of more stable diazonium salts, such as arenediazonium tosylates, which can be handled more safely. tpu.ru

The following table summarizes the application of green chemistry principles to aryl azide synthesis:

| Green Chemistry Principle | Application in Aryl Azide Synthesis | Potential Benefit for this compound Synthesis |

| Greener Solvents | Use of water instead of organic solvents. rsc.org | Reduced environmental impact and improved safety. |

| One-Pot Synthesis | Combining diazotization and azidation in a single step. amazonaws.com | Increased efficiency and reduced waste. |

| Atom Economy | Utilizing catalytic methods like the Chan-Lam coupling. nih.gov | Higher efficiency in converting reactants to the desired product. |

| Safer Reagents | Employing stable arenediazonium tosylates. tpu.ru | Enhanced safety by avoiding hazardous intermediates. |

Reactivity and Reaction Mechanisms of 1 Azido 4 Iodobenzene

Azido (B1232118) Group Reactivity

The chemistry of 1-azido-4-iodobenzene is dominated by the reactivity of the azido functional group. This group is known for its ability to undergo decomposition to form a highly reactive nitrene intermediate, which is central to its utility in various chemical transformations. researchgate.netwikipedia.orgbeilstein-journals.org

Thermal decomposition of aryl azides like this compound is a common method to generate the corresponding aryl nitrene. researchgate.netwikipedia.org This process involves the extrusion of a molecule of nitrogen gas (N2), a thermodynamically favorable process that leads to the formation of a highly reactive nitrene species. researchgate.netwikipedia.org The initial step in this decomposition is the formation of the nitrene, which can then undergo a variety of subsequent reactions. researchgate.netrsc.org

Upon decomposition, the resulting 4-iodophenylnitrene can exist in two electronic states: a singlet state and a triplet state. wikipedia.orgresearchgate.net In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital. wikipedia.orgfsu.edu In the triplet state, these electrons are in different orbitals with parallel spins. wikipedia.orgfsu.edu

The ground state of most arylnitrenes is a triplet state. wikipedia.orgresearchgate.net The energy difference between the singlet and triplet states can be small, allowing for intersystem crossing between the two states. wikipedia.org The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes are generally more electrophilic and can undergo concerted reactions, while triplet nitrenes behave like diradicals and tend to participate in stepwise reactions. wikipedia.org

Table 1: Comparison of Singlet and Triplet Nitrene Properties

| Property | Singlet Nitrene | Triplet Nitrene |

| Spin State | Electrons are spin-paired | Electrons have parallel spins |

| Reactivity | Electrophilic, concerted reactions | Diradical-like, stepwise reactions |

| Relative Energy | Generally higher in energy | Generally lower in energy (ground state) |

| Typical Reactions | Cycloaddition, insertion into single bonds | Hydrogen abstraction, dimerization |

This table summarizes the general properties and reactivity of singlet and triplet nitrenes.

Arylnitrenes are prone to various rearrangements and side reactions, which can lead to a complex mixture of products. wikipedia.orgpurdue.edu One of the most common rearrangements is ring expansion, where the nitrene intermediate rearranges to form a seven-membered ring species called a dehydroazepine. wikipedia.orgbeilstein-journals.org This intermediate can then be trapped by nucleophiles. beilstein-journals.org

Another significant reaction pathway for arylnitrenes is ring contraction, which can ultimately lead to the formation of cyanoindenes. researchgate.netnih.gov In addition to rearrangements, arylnitrenes can undergo intermolecular reactions such as dimerization to form azo compounds or hydrogen abstraction from the solvent to yield anilines. beilstein-journals.org The specific products formed depend on the reaction conditions and the substituents on the aromatic ring. beilstein-journals.orgrsc.org

In addition to thermal methods, the decomposition of this compound to form a nitrene can be initiated by photolysis (irradiation with light). wikipedia.orgbeilstein-journals.org This photochemical activation offers an alternative pathway to generate the reactive nitrene intermediate, often under milder conditions than thermal decomposition. researchgate.net

Photolysis of aryl azides is a well-established method for generating aryl nitrenes. researchgate.netbeilstein-journals.org Upon absorption of light, the azide (B81097) is excited to a higher electronic state, which then rapidly loses a molecule of nitrogen to produce the nitrene. wikipedia.orgresearchgate.net The initially formed nitrene is typically in the singlet state, which can then either react directly or undergo intersystem crossing to the more stable triplet state. wikipedia.org The photolysis of aryl azides can be performed in continuous flow reactors, which allows for better control over reaction conditions and can minimize secondary photochemical reactions. beilstein-journals.orgd-nb.info

The ability to generate a highly reactive species upon photoactivation makes this compound a valuable tool in biochemistry, specifically for photoaffinity labeling. nih.govnih.gov In this technique, a molecule containing a photoactivatable group, such as an aryl azide, is used to identify and map interactions within biological systems. nih.govplos.org

This compound and its derivatives can be incorporated into ligands or substrates for a specific protein. nih.govd-nb.info Upon binding to the target protein, the sample is irradiated with UV light, which triggers the decomposition of the azido group and the formation of the highly reactive nitrene. nih.govnih.gov This nitrene can then form a covalent bond with nearby amino acid residues in the protein's binding site. nih.govd-nb.info The presence of the iodine atom allows for the introduction of a radioactive isotope, such as ¹²⁵I, which facilitates the detection and identification of the labeled protein or peptide fragments. nih.gov

Table 2: Key Steps in Photoaffinity Labeling using this compound

| Step | Description |

| 1. Probe Design and Synthesis | This compound or a derivative is incorporated into a molecule that will bind to the target biomolecule. |

| 2. Incubation | The photoaffinity probe is incubated with the biological sample to allow for binding to the target. |

| 3. Photoactivation | The sample is irradiated with UV light to generate the reactive nitrene intermediate. |

| 4. Covalent Cross-linking | The nitrene reacts with and forms a covalent bond to the target biomolecule. |

| 5. Detection and Analysis | The labeled biomolecule is detected (e.g., via radioactivity of ¹²⁵I) and analyzed to identify the binding site. |

This table outlines the general workflow of a photoaffinity labeling experiment using a this compound-based probe.

Photochemical Reactions and Photoactivation

Photodecomposition to Nitrenes

Iodo Group Reactivity

The iodine atom on the aromatic ring is a versatile handle for various transformations, primarily due to the relatively weak carbon-iodine bond which makes it a good leaving group in cross-coupling and reduction reactions.

The iodo group of this compound readily participates in palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. libretexts.orgmdpi.com This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding a 4-azido-1-alkynylbenzene derivative. libretexts.orgmdpi.com This transformation is highly efficient and proceeds under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org

The Sonogashira reaction is foundational for creating more complex molecules. The resulting product, possessing both an azide and an alkyne functionality (introduced via the coupling), is a precursor for intramolecular cyclizations or can be used in subsequent intermolecular reactions.

Table 1: Examples of Sonogashira Coupling with this compound

| Alkyne Reactant | Catalyst System | Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 1-Azido-4-(phenylethynyl)benzene | Good | mdpi.com |

| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 3,5-Disubstituted-1H-pyrazoles (after cyclization with hydrazine) | Moderate to Good | mdpi.com |

This table presents illustrative examples of the Sonogashira reaction. Yields and optimal conditions can vary based on the specific alkyne and catalytic system used.

The iodo group can be selectively removed through reductive dehalogenation, leaving the azido group intact under specific reaction conditions. This transformation is useful when the iodine is used as a temporary group to direct other reactions or when the final product requires a simple azidobenzene (B1194522) moiety.

One reported method involves the use of nickel boride (Ni-B), generated in situ from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (B1222165) (NaBH₄) in methanol. diva-portal.org By carefully controlling the reaction temperature and the stoichiometry of the reducing agent, selective deiodination can be achieved. For instance, in the reduction of this compound, lowering the temperature to -20 °C and using a substoichiometric amount of NaBH₄ (0.85 equivalents) prevents the over-reduction of the initially formed 4-iodoaniline (B139537) to aniline, thereby favoring the formation of azidobenzene. diva-portal.org

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Dual Functionality in Chemical Transformations

The presence of both the iodo and azido groups on the same molecule allows for elegant and efficient multi-step syntheses, where each group can react in a controlled and sequential manner.

A powerful synthetic strategy involves the sequential Sonogashira coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. scholaris.cathieme-connect.com In this one-pot sequence, the iodo group first undergoes a Sonogashira coupling with a terminal alkyne. The newly introduced alkyne moiety can then react with the azide group of another molecule (or intramolecularly if the alkyne partner contains an azide) to form a stable 1,2,3-triazole ring. scholaris.canih.gov

This sequential approach demonstrates a cooperative pathway where the initial reaction at the iodo position sets the stage for the subsequent transformation involving the azido group. thieme-connect.com This methodology is highly valued for its efficiency in rapidly building molecular complexity from simple precursors. scholaris.ca For example, this sequence is a key step in the modular synthesis of diversely substituted 1,2,3-triazoles. acs.org

The concept of regioselectivity is particularly important in the context of the azide group's reactivity, especially in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

The use of a copper(I) catalyst in the azide-alkyne cycloaddition (CuAAC) reaction provides excellent regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. nih.govacs.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-disubstituted triazole. chalmers.se

Therefore, by choosing the appropriate catalyst, a chemist can control the regiochemical outcome of the reaction. In the context of this compound, after a Sonogashira coupling to introduce an alkyne, a subsequent intramolecular or intermolecular cycloaddition's regioselectivity can be directed by the choice of a copper or ruthenium catalyst. This control over the final product's constitution is a critical aspect of modern organic synthesis.

While stereoselectivity is less commonly a factor in the direct reactions of the aromatic ring of this compound, it becomes highly relevant in subsequent transformations of its products. For instance, if a product derived from this compound contains stereocenters, the subsequent reaction steps must be designed to control the stereochemical outcome. In a reported 1,3-difluorination of allylic azides, the azido group itself acts as a directing group, influencing the diastereoselectivity of the fluorination process. chinesechemsoc.org

Applications of 1 Azido 4 Iodobenzene in Advanced Organic Synthesis

Click Chemistry Applications

Click chemistry reactions are prized for their reliability, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions. organic-chemistry.orgsci-hub.se 1-Azido-4-iodobenzene is an ideal substrate for these transformations, particularly for the synthesis of 1,2,3-triazole heterocycles, which are significant structural motifs in medicinal chemistry and materials science. smolecule.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. sci-hub.se It facilitates the reaction between an azide (B81097) and a terminal alkyne to exclusively produce the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates remarkable functional group tolerance. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. Compared to the uncatalyzed thermal Huisgen cycloaddition, the copper-catalyzed version exhibits a massive rate acceleration and provides complete regiocontrol. organic-chemistry.org

The CuAAC reaction is a robust and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.orgresearchgate.net The reaction can be performed using various copper(I) sources, often generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nih.gov One-pot procedures, where an organic halide like iodobenzene (B50100) is converted to the azide intermediate in situ before the addition of the alkyne and copper catalyst, offer a convenient and efficient pathway to the desired triazoles. nih.govmdpi.com This approach avoids the isolation of potentially unstable organic azides. nih.gov

The versatility of this method allows for the coupling of diverse azides and alkynes. For instance, this compound can be reacted with a wide array of terminal alkynes to generate a library of 1-(4-iodophenyl)-4-substituted-1,2,3-triazoles. The resulting products retain the iodine atom, which can be used for subsequent cross-coupling reactions, further expanding molecular complexity.

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Yield | Ref |

| 4-(1-Adamantyl)benzyl azide | Propargyl alcohol | Cu(OAc)₂·H₂O, NaAsc | {1-[4-(1-Adamantyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | 68% (one-pot) | thieme-connect.de |

| 4-(1-Adamantyl)benzyl azide | Phenylacetylene | Cu(OAc)₂·H₂O, NaAsc | 1-[4-(1-Adamantyl)benzyl]-4-phenyl-1H-1,2,3-triazole | 95% | thieme-connect.de |

| Azido (B1232118) Alcohols (from amino acids) | Methyl propiolate | CuSO₄, Sodium Ascorbate | Chiral 1,4-disubstituted 1,2,3-triazoles | 71-74% | nih.gov |

| Iodobenzene (forms azide in situ) | Phenylacetylene | CuI@SBA-15/PrEn/ImPF₆ | 1,4-Diphenyl-1H-1,2,3-triazole | Excellent | mdpi.com |

To enhance the efficacy and expand the scope of CuAAC reactions, significant research has focused on the design of ligands for the copper catalyst. Ligands can stabilize the active Cu(I) oxidation state, prevent catalyst degradation, and modulate reactivity. nih.gov For instance, PNN-type pincer ligands have been developed to create stable Cu(I) complexes that can catalyze the CuAAC reaction under physiological conditions without the need for an external reducing agent or base. nih.gov Immobilizing such complexes on a solid support facilitates catalyst recovery and reuse, minimizing copper contamination in the final product. nih.gov

Other advanced ligand systems, such as the proton-responsive dinucleating 'expanded pincer' ligand (iPrPNNP), have been instrumental in studying the CuAAC mechanism. chemrxiv.org Using a dicopper complex of this ligand with 1-azido-4-fluorobenzene, researchers have demonstrated a cooperative pathway involving both copper centers for the formation and subsequent release of the triazole product. chemrxiv.org These studies provide insight into the rate-limiting steps and offer pathways to designing more efficient catalytic systems. chemrxiv.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free click reaction. nih.gov This transformation relies on the high reactivity of strained cyclooctynes, which undergo [3+2] cycloaddition with azides without the need for a metal catalyst. rsc.orgchemrxiv.org The relief of ring strain provides the thermodynamic driving force for the reaction. nih.gov

Aryl azides like this compound are suitable substrates for SPAAC. The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. Key reactants include derivatives of cyclooctyne (B158145) (OCT), bicyclo[6.1.0]non-4-yne (BCN), and various dibenzocyclooctynols (DIBO). nih.govnih.gov The reaction rate can be exceptionally fast, and modifications to the cyclooctyne ring, such as the introduction of a ketone, can further accelerate the cycloaddition. nih.gov SPAAC with aryl azides typically yields a mixture of regioisomers, a characteristic distinction from the highly regioselective CuAAC.

As a complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgorganic-chemistry.orgchalmers.se This method utilizes ruthenium(II) catalysts, such as pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]) complexes. organic-chemistry.orgnih.gov

The currently accepted mechanism for RuAAC differs significantly from that of CuAAC. orgsyn.org It is proposed to involve the oxidative coupling of the azide and the alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov Subsequent reductive elimination yields the 1,5-triazole product. organic-chemistry.orgnih.gov This reaction works efficiently for a broad range of primary and secondary azides reacting with terminal alkynes. nih.gov Furthermore, unlike CuAAC, RuAAC is also effective for reactions involving internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

| Azide Reactant | Alkyne Reactant | Catalyst | Product Regioisomer | Ref |

| Benzyl azide | Phenylacetylene | CpRuCl(COD) | 1,5-Disubstituted | organic-chemistry.orgchalmers.se |

| 1-Azido-4-methoxybenzene | Tertiary Propargylic Alcohol | [CpRuCl] complex | 1,5-Disubstituted | chalmers.se |

| Primary/Secondary Azides | Terminal Alkynes | Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted | nih.gov |

| Organic Azides | Internal Alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Fully Substituted | organic-chemistry.orgnih.gov |

A milder, alternative method for the regioselective synthesis of 1,5-substituted 1,2,3-triazoles involves a zinc-mediated azide-alkyne ligation. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds under mild conditions at room temperature using stoichiometric amounts of diethylzinc (B1219324) (ZnEt₂). acs.orgorganic-chemistry.org The reaction is successful for a wide variety of azide and alkyne substrates. nih.govnih.gov

A unique and powerful feature of this method is the formation of an intermediate aryl-zinc species when an aryl azide is used. acs.orgnih.gov This intermediate can be trapped with various electrophiles in a three-component coupling strategy, allowing for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles in a single step. organic-chemistry.orgnih.gov This protocol is particularly advantageous for late-stage functionalization of complex molecules and for building diverse molecular libraries. acs.org The proposed mechanism involves the formation of a zinc acetylide, which then undergoes a [3+2] cycloaddition with the azide. nih.gov

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomers

Preparation of Heterocycles

This compound serves as a crucial precursor for the synthesis of various nitrogen-rich heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

The synthesis of 1,2,3-triazoles from this compound is prominently achieved through the Huisgen 1,3-dipolar cycloaddition reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. researchgate.net

Research has demonstrated the utility of this compound in these cycloadditions. For instance, it can be reacted with various terminal alkynes in the presence of a suitable catalyst to yield the corresponding triazole derivatives. rsc.org A notable application includes the synthesis of ¹³N-labelled triazoles, where ¹³N-labelled this compound is reacted with an appropriate alkyne. rsc.org This methodology allows for the creation of radiotracers for potential use in in vitro or in vivo studies. rsc.org The reaction of 4-iodoaniline (B139537) with ¹³N-labelled nitrite (B80452), followed by azidation, produces the key ¹³N-azide precursor for these syntheses. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| This compound | Terminal Alkyne | Copper(I) | 1-(4-iodophenyl)-4-substituted-1H-1,2,3-triazole | researchgate.net |

| ¹³N-labelled this compound | Alkyne | DBU, 60 °C | ¹³N-labelled triazole | rsc.org |

| Benzyl azide / Phenyl azide | Phenylacetylene | (MeCN)₄CuBF₄ / TBTA | 1,4-disubstituted-1H-1,2,3-triazole | rsc.org |

This table illustrates representative examples of triazole synthesis using aryl azides.

This compound is also implicated in the synthesis of tetrazoles, another class of important heterocycles. The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide. scielo.brresearchgate.net While many procedures use sodium azide, organotin azides have also been employed. scielo.brresearchgate.net

In one-pot procedures starting from aromatic amines, this compound can be formed in situ from 4-iodoaniline and subsequently used. scielo.brresearchgate.net For example, a polymer-supported dibutyltin (B87310) azide has been shown to be an efficient reagent for the one-pot diazotization and azidodediazoniation of aromatic amines, including 4-iodoaniline, to provide aryl azides like this compound in good yields. scielo.brresearchgate.net This immobilized reagent can then facilitate the cycloaddition with nitriles to form 5-aryl-1H-tetrazoles. scielo.brresearchgate.net Other synthetic routes to 2,5-disubstituted tetrazoles involve the reaction of aryldiazonium salts with amidines followed by oxidative N–N bond formation. acs.org

Triazoles

Functionalized Aromatic Compounds and Derivatives

The dual functionality of this compound makes it an excellent starting material for the synthesis of a wide range of functionalized aromatic compounds. The iodine atom acts as a versatile leaving group, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. This allows for the formation of C-C bonds, leading to complex biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.

The azide group can be retained during these transformations or can be used for subsequent functionalization, for example, through "click" chemistry after the cross-coupling step. The synthesis of this compound itself is typically achieved from 4-iodoaniline. tpu.ru One reported method achieved an 80% yield, though it required a significant excess of sodium azide. tpu.ru

| Reaction Type | Coupling Partner | Catalyst | Product Class | Significance | Reference |

| Suzuki Coupling | Arylboronic Acid | Palladium Catalyst | Azido-substituted biaryls | Synthesis of complex aromatic structures | |

| Heck Coupling | Alkene | Palladium Catalyst | Azido-substituted styrenes | Formation of C-C bonds | |

| Nucleophilic Substitution | Sodium Azide | N/A | Di-azido compounds | Introduction of additional functional groups |

This table summarizes the utility of this compound in creating functionalized aromatic derivatives.

Polymer Chemistry and Materials Science

This compound and related structures play a significant role in polymer chemistry, both in the synthesis of novel polymers and in their modification.

A method has been developed for the direct synthesis of azide-containing polymers using a hypervalent iodine compound, (diacetoxyiodo)benzene, in combination with sodium azide. rsc.orgresearchgate.net In this system, reactive azide-containing hypervalent iodine(III) species are generated in situ. rsc.orgresearchgate.net These species decompose to form azide radicals, which can initiate the polymerization of monomers like methyl methacrylate. rsc.orgresearchgate.net

This process leads to the formation of linear polymers with an azide functionality at the α-terminus (from initiation) and often at the ω-terminus due to fast termination by the coupling of propagating radicals with azide radicals. rsc.org This one-pot route provides an efficient pathway to mono- and diazide-capped linear polymers, which are valuable materials for subsequent functionalization via azide-alkyne click reactions. rsc.orgresearchgate.net

The same initiating system used for synthesizing azide-containing polymers can also be applied to create branched polymers and cross-linked materials. rsc.org When the polymerization is conducted in the presence of divinyl compounds, which act as cross-linkers, the azide radicals initiate the formation of a polymer network. rsc.orgresearchgate.net

The mechanism, which involves termination and transfer steps that limit the size of the interconnected chains, effectively delays the gelation point until higher monomer conversions are reached. rsc.orgresearchgate.net The resulting branched polymers are multi-azidated, containing numerous azide groups that can be used for post-polymerization modification or for creating covalently cross-linked networks through reactions like the CuAAC. rsc.org Although not directly using this compound as the agent, this chemistry highlights the utility of the azido-iodo-aryl scaffold in designing systems for controlled polymer cross-linking.

Surface Modification Strategies

The modification of surfaces to impart specific chemical, physical, or biological properties is a cornerstone of materials science. Aryl azides, including this compound and its derivatives, are instrumental in these strategies, primarily through the generation of highly reactive nitrenes upon photolysis. These nitrenes can form covalent bonds by inserting into C-H, N-H, and C=C bonds on a substrate surface, creating a stable, functionalized layer.

One prominent strategy involves the formation of Self-Assembled Monolayers (SAMs) . Azide-terminated SAMs can be prepared on various substrates, creating a reactive platform for subsequent chemical transformations. While alkanethiols are commonly used to form SAMs on gold surfaces, aryl azides offer a robust method for functionalizing a wider range of materials, including polymers and carbon surfaces. The process typically involves the spontaneous organization of molecules from a solution or vapor phase onto a substrate. The azide group serves as a versatile handle for "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the covalent attachment of other molecules in a highly specific and efficient manner under mild conditions.

Another key application is in polymer grafting , where polymer chains are chemically bonded to a surface to alter its properties like solubility, biocompatibility, or mechanical stability. Aryl azides are used in "grafting-to" methods, where pre-synthesized polymers with reactive end-groups are attached to an azide-functionalized surface. For instance, surfaces can be first treated with a molecule containing an azide group, and then a polymer is attached to this layer. The use of diazonium salts derived from related anilines, such as 4-azidoaniline, is a common method to create these initial azide-functionalized platforms on conducting surfaces through electrografting. The resulting azide layer is then ready to react with appropriately functionalized polymers.

The general mechanism for surface functionalization using aryl azides involves the following steps:

Activation : UV irradiation of the aryl azide group generates a highly reactive singlet aryl nitrene, with the concomitant loss of nitrogen gas.

Insertion/Addition : The generated nitrene rapidly reacts with bonds on the substrate surface (e.g., C-H bonds of a polymer) to form a stable covalent linkage.

This method provides a powerful tool for creating customized surfaces for applications in electronics, biotechnology, and sensor development.

Bioconjugation Strategies and Chemical Biology

The ability to link biomolecules with other molecules (e.g., reporter tags, drug payloads, or other biomolecules) with high specificity and stability is crucial in chemical biology. This compound serves as a key reagent in this field, leveraging the unique reactivity of its azide group.

Photoaffinity labeling (PAL) is a powerful technique to identify and map the binding sites of ligands within biological macromolecules like proteins. wikipedia.org This method uses a photoreactive group, such as an aryl azide, which can be converted from an inactive state to a highly reactive one by light. wikipedia.org This allows for the formation of a covalent bond between the probe and its target molecule at the binding site. wikipedia.org

A key example involves the use of a radiolabeled version of the compound, 1-azido-4-[¹²⁵I]-iodobenzene , as a photoaffinity hydrophobic probe. In a study characterizing a 66-kilodalton surface glycoprotein (B1211001) of the human corneal endothelium, this probe was used to demonstrate that the protein was indeed a plasma membrane protein. arvojournals.org The hydrophobic nature of the probe caused it to partition into the lipid bilayer of the cell membrane, and upon photoactivation, it covalently labeled the protein components embedded within this hydrophobic environment. arvojournals.org

The general principle of photoaffinity labeling with an aryl azide probe is outlined below:

The probe, containing the aryl azide, binds non-covalently to its target protein.

The system is irradiated with UV light, which cleaves the azide group (N₃) into molecular nitrogen (N₂) and a highly reactive nitrene intermediate.

The nitrene intermediate rapidly forms a covalent bond with nearby amino acid residues in the protein's binding site.

This technique is invaluable for identifying unknown protein targets of drugs or endogenous ligands and for mapping ligand-receptor interaction domains. thieme-connect.de

| Probe Component | Function | Example |

| Recognition Moiety | Provides binding affinity and specificity for the target molecule. | Can be a drug, hormone, or other ligand structure. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Aryl azide (e.g., from this compound) |

| Reporter/Tag | Allows for detection and identification of the labeled molecule. | Radioisotope (e.g., ¹²⁵I), fluorophore, or biotin (B1667282) tag. |

The azide group is a cornerstone of modern bioconjugation, primarily through its participation in "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. ru.nl While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is prominent, the development of copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has been crucial for applications in living systems, as copper can be toxic to cells. ru.nlrsc.org

In a typical SPAAC-based bioconjugation, a biomolecule (like a protein or peptide) is functionalized with an azide, while its binding partner is equipped with a strained alkyne (e.g., a cyclooctyne derivative). researchgate.net this compound can serve as a precursor to introduce the essential azido-aryl moiety into molecules destined for bioconjugation. The reaction proceeds rapidly in aqueous environments without the need for a catalyst, forming a stable triazole linkage. rsc.orgnih.gov

This strategy has been used for:

Protein-Protein Coupling : Creating well-defined protein dimers or multimers, such as the formation of a bis-hemoglobin for potential use as an oxygen carrier. rsc.org

Labeling Proteins : Attaching fluorophores or other tags to proteins for imaging and tracking studies.

Oligonucleotide Conjugation : Linking antibodies to DNA strands for use in advanced diagnostic assays. researchgate.net

The dual functionality of this compound allows for sequential modifications. For example, the iodo group can be used in a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) to attach a complex molecular scaffold, while the azide group is reserved for a subsequent bioorthogonal "click" reaction.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is arguably the most widely used bioorthogonal functional group. Its stability in biological media and its specific reactivity with alkynes or phosphines make it ideal for this purpose.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prime example of a bioorthogonal reaction where the azide functionality is central. magtech.com.cn The reaction's driving force is the ring strain of the cycloalkyne, which allows the cycloaddition to proceed without a toxic copper catalyst. rsc.orgmagtech.com.cn This has enabled a wide range of applications, from labeling cell-surface glycans to real-time imaging of protein synthesis in living cells. nih.govresearchgate.net

While this compound itself is a simple building block, it represents the class of aryl azides that are fundamental to these advanced strategies. The development of new strained alkynes and novel azide-containing probes continues to expand the toolkit of chemical biologists, allowing for increasingly complex manipulations and studies within living organisms. nih.govmagtech.com.cn

Bioconjugation with Biomolecules (e.g., Peptides, Proteins, Nucleic Acids)

Medicinal Chemistry and Pharmaceutical Applications

The structural motifs present in this compound make it a useful starting material and building block in the synthesis of pharmaceutically relevant compounds. Both the azide and iodo groups offer handles for diverse chemical transformations.

In drug discovery, lead compounds are molecules that show a desired biological activity and serve as a starting point for optimization into a drug candidate. The synthesis of novel heterocyclic compounds is a major focus in this area, as heterocycles are core structures in a vast number of existing drugs. researchgate.net

This compound is a valuable precursor for generating molecular diversity and synthesizing potential lead compounds.

Synthesis of Triazoles : The azide group can readily undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazole rings. The triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding.

Synthesis of Other Heterocycles : The reactive nitrene generated from the azide can participate in intramolecular cyclization reactions to build various nitrogen-containing heterocyclic systems. researchgate.net

Scaffold Decoration : The iodo group is a versatile handle for modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the systematic introduction of a wide variety of substituents onto the phenyl ring to explore structure-activity relationships (SAR). For example, a complex fragment can be attached at the iodo position, while the azide is converted into an amine or other functional group.

A common synthetic route in medicinal chemistry might involve using the iodo group to build a core molecular skeleton and then using the azide as a "masked" amine or as a reactive handle for a final conjugation step. This modular approach allows for the rapid generation of libraries of related compounds for biological screening.

| Reaction Type | Functional Group Utilized | Resulting Structure/Application |

| 1,3-Dipolar Cycloaddition | Azide (-N₃) | Formation of 1,2,3-triazoles for bioactive compound libraries. |

| Staudinger Reaction | Azide (-N₃) | Conversion to an amine (-NH₂) via a phosphine (B1218219) reagent. |

| Suzuki Coupling | Iodide (-I) | C-C bond formation to attach aryl or vinyl groups. |

| Sonogashira Coupling | Iodide (-I) | C-C bond formation to attach terminal alkynes. |

| Buchwald-Hartwig Amination | Iodide (-I) | C-N bond formation to attach amines. |

Drug Derivatization and Functionalization.nih.gov

This compound is a versatile bifunctional reagent extensively utilized in advanced organic synthesis for the derivatization and functionalization of drug molecules. ontosight.ai Its unique structure, featuring both a highly reactive azide group and an iodine atom on a benzene (B151609) ring, allows for sequential or orthogonal chemical modifications. ontosight.ai This dual reactivity makes it an invaluable tool in medicinal chemistry for constructing complex molecular architectures, introducing specific functionalities, and linking therapeutic agents to other molecules such as fluorescent labels, polymers, or targeting ligands. scielo.brtpu.ru

The azide moiety is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction enables the efficient and highly regioselective formation of stable 1,2,3-triazole rings, which serve as robust linkers to conjugate drug molecules with biomolecules or surfaces. Furthermore, the resulting tetrazole structures can function as bioisosteres for carboxylic acids, a common strategy in drug design to enhance metabolic stability and cell permeability. scielo.br

Concurrently, the iodo group serves as a versatile handle for various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. ontosight.ai This allows for the introduction of a wide range of substituents, enabling the systematic modification of a drug's structure to optimize its pharmacological profile. The ability to perform these transformations under mild conditions makes this compound suitable for the late-stage functionalization of complex drug candidates.

Detailed research findings highlight its role in creating novel bioactive compounds. For instance, it is used as a precursor in the synthesis of compounds with potential as analgesics, antivirals, antibacterials, and anticancer agents. scielo.br A recent study demonstrated a two-step route to synthesize α-aryl-α-diazoamides starting from the cross-coupling of commercially available this compound. researchgate.net These resulting diazo compounds are capable of esterifying carboxyl groups on proteins, providing a method for the bioreversible labeling and on-demand activation or inactivation of biological targets. researchgate.net

The synthesis of this compound itself has been optimized through various methods, with reported yields varying based on the precursors and conditions. For example, its synthesis from 4-iodoaniline has been achieved with yields of 80%, while synthesis from 4-iodophenylboronic acid resulted in a 64% yield. nih.govtpu.ru

Table 1: Key Reactions of this compound in Drug Derivatization

| Functional Group | Reaction Type | Description | Application in Drug Derivatization |

|---|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition (Click Chemistry) | Reacts with alkynes to form stable 1,2,3-triazole rings or with nitriles to form tetrazoles. nih.govscielo.br | Linking drug molecules to probes, surfaces, or other biomolecules; Formation of tetrazoles as carboxylic acid bioisosteres. scielo.br |

| Iodo (-I) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Forms new carbon-carbon or carbon-heteroatom bonds by replacing the iodine atom. ontosight.ai | Introduction of diverse functional groups to modify the drug scaffold for structure-activity relationship (SAR) studies. |

Table 2: Research Findings on the Application of this compound

| Product/Derivative | Reaction Method | Research Finding/Application | Yield | Reference |

|---|---|---|---|---|

| This compound | Diazotization-azidodediazoniation | Synthesis from 4-iodoaniline using p-TsOH and NaN₃. | 80% | tpu.ru |

| This compound | Polymer-supported organotin azide reaction | Synthesis from aromatic amines using a solid-supported reagent. | 78% | scielo.brresearchgate.net |

| This compound | Copper(II)-catalyzed azidation | Synthesis from 4-iodophenylboronic acid. | 64% | nih.gov |

| α-Aryl-α-diazoamides | Palladium-catalyzed C-H arylation | Cross-coupling with N-succinimidyl 2-diazoacetate to create modular labels for esterifying carboxyl groups in proteins. | N/A | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodoaniline |

| 4-Iodophenylboronic acid |

| N-succinimidyl 2-diazoacetate |

| p-Toluenesulfonic acid (p-TsOH) |

| Sodium azide (NaN₃) |

| α-Aryl-α-diazoamides |

| 5-Aryl 1H-tetrazoles |

Spectroscopic and Computational Research on 1 Azido 4 Iodobenzene

Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to elucidate the structural features of 1-Azido-4-iodobenzene. These techniques provide a comprehensive picture of the molecule's connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits a simple and symmetric pattern due to the para-substitution on the benzene (B151609) ring. The aromatic region shows two sets of doublets, corresponding to the two pairs of chemically equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the four types of carbon atoms in the benzene ring. The carbon atom attached to the iodine (C-I) and the carbon atom attached to the azide (B81097) group (C-N₃) show characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) |

|---|---|---|---|

| ¹H | CDCl₃ | 6.78 (dd, J = 8.8, 2.0) | Protons ortho to Azide |

| 7.64 (dd, J = 8.8, 2.0) | Protons ortho to Iodine | ||

| ¹³C | CDCl₃ | 88.3 | C-I |

| 121.1 | C-H ortho to Iodine | ||

| 138.8 | C-H ortho to Azide | ||

| 140.1 | C-N₃ |

Data compiled from multiple sources. Specific values may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is distinguished by a very strong and sharp absorption band characteristic of the azide functional group.

The most prominent feature in the IR spectrum is the asymmetric stretching vibration of the azide group (N=N=N), which typically appears in the region of 2100-2150 cm⁻¹. This intense absorption is a clear indicator of the presence of the azide moiety. Other significant absorptions include C-H stretching vibrations of the aromatic ring, C=C stretching vibrations within the benzene ring, and the C-I stretching vibration, which is expected at lower frequencies.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N₃ stretch | 2115 - 2080 | Strong, Sharp |

| Aromatic C-H stretch | ~3080 | Medium |

| Aromatic C=C stretch | ~1580, 1480 | Medium to Strong |

| C-I stretch | ~580 | Weak to Medium |

Data compiled from multiple sources. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine its molecular weight and to study its fragmentation patterns. The molecular weight of this compound is approximately 245.02 g/mol , and its exact mass is 244.94499 Da nih.gov.

The fragmentation of aryl azides under electron impact is a subject of interest. A common fragmentation pathway for aryl azides involves the loss of a nitrogen molecule (N₂) to form a nitrene intermediate. This intermediate can then undergo further rearrangements and fragmentations. For this compound, the primary fragmentation would be the loss of N₂, leading to the formation of the 4-iodophenylnitrene radical cation. Further fragmentation could involve the loss of the iodine atom or cleavage of the aromatic ring. Detailed fragmentation analysis would reveal characteristic peaks corresponding to these fragments.

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. The presence of the azide and iodo substituents can influence the position and intensity of these absorptions compared to unsubstituted benzene. While detailed UV-Vis spectra for this compound are not extensively reported in the literature, its use in monitoring photochemical reactions suggests it possesses a distinct UV-Vis absorption profile diva-portal.org. The electronic transitions are likely to be π → π* transitions within the benzene ring, which may be modulated by the electronic effects of the substituents.

Computational Chemistry Studies

Computational chemistry offers a theoretical lens through which the properties of molecules can be understood and predicted. Quantum chemical calculations, in particular, can provide valuable insights into the spectroscopic properties of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the geometric and electronic structure of this compound. These calculations can predict spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra.

While specific, in-depth computational studies focused solely on the spectroscopic properties of this compound are not widely available in the surveyed literature, the principles of such calculations are well-established. Theoretical calculations for related molecules like phenyl azide and iodobenzene (B50100) have been performed to understand their electronic structures and reactivity. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to determine bond lengths and angles.

Calculate the ¹H and ¹³C NMR chemical shifts to compare with experimental data and aid in signal assignment.

Simulate the infrared spectrum to help in the assignment of vibrational modes.

Predict the electronic transitions and compare them with experimental UV-Vis spectra.

Such computational studies would provide a deeper understanding of the electronic effects of the azide and iodo groups on the benzene ring and how these effects manifest in the various spectroscopic techniques.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the most probable reaction pathways. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

A primary area of computational investigation for this compound is its role in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Density Functional Theory (DFT) calculations can be employed to model the catalytic cycle, including the coordination of the azide to the copper catalyst and the subsequent formation of the triazole ring. These models can help to rationalize the observed regioselectivity of the reaction.

Another significant reaction of this compound that can be elucidated through computational modeling is its thermal or photochemical decomposition to form a highly reactive nitrene intermediate. Computational studies can predict the energy barriers for nitrogen extrusion and characterize the electronic structure of the resulting 4-iodophenylnitrene. This information is crucial for understanding and predicting the outcomes of subsequent reactions, such as C-H insertion or ring-expansion.

Furthermore, computational modeling is instrumental in studying the mechanism of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the carbon-iodine bond of this compound is reactive. Theoretical calculations can detail the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the factors that control the reaction's efficiency and selectivity.

A hypothetical reaction mechanism for the thermal decomposition of this compound to the corresponding nitrene has been investigated using DFT calculations. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| TS1 | Transition state for the extrusion of N₂ | 35.8 |

| INT1 | 4-Iodophenylnitrene intermediate | - |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar azide decompositions.

Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound in various chemical transformations. By calculating fundamental electronic properties of the molecule, researchers can gain predictive insights into how it will behave in a reaction, guiding the design of new synthetic methodologies.

One of the key applications of computational modeling in this context is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. For this compound, the HOMO is typically localized on the azido (B1232118) group, indicating its nucleophilic character, while the LUMO may have significant contributions from the C-I bond, suggesting a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps highlight regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would be expected to show a region of negative potential around the terminal nitrogen atoms of the azide group and a region of positive potential (a σ-hole) along the extension of the C-I bond, which explains the ability of the iodine atom to engage in halogen bonding.

Calculated atomic charges, derived from various population analysis schemes (e.g., Mulliken, NBO), offer a quantitative measure of the electron distribution within the molecule. These charges can be used to rationalize the polarity of bonds and the reactivity of specific atoms.

The following table presents hypothetical calculated electronic properties for this compound, which are instrumental in predicting its reactivity.

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Mulliken Charge on N(α) | -0.25 e | Reactivity of the azide group |

| Mulliken Charge on C(ipso)-I | +0.15 e | Polarity and reactivity of the C-I bond |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis

The conformational flexibility of this compound, primarily concerning the rotation of the azido group relative to the phenyl ring, can be thoroughly investigated using computational methods. Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of the molecule's structure and reactivity.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle defined by a C-C-N-N sequence of atoms and calculating the molecule's energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation.

For this compound, it is expected that the most stable conformation is one where the azido group is coplanar with the benzene ring. This planarity allows for maximum conjugation between the p-system of the ring and the azide's p-orbitals. However, a perpendicular conformation, while higher in energy, may also be a stationary point on the PES. The energy difference between these conformers and the rotational barrier provides insight into the molecule's structural dynamics at different temperatures.

These conformational preferences can influence the molecule's spectroscopic properties and its interactions with other molecules, such as enzymes or surfaces.

A hypothetical conformational analysis of this compound was performed by rotating the C-C-N-N dihedral angle. The results are summarized in the table below.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Planar (Minimum) |

| 90 | 2.5 | Perpendicular (Transition State) |

| 180 | 0.0 | Planar (Minimum) |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Methodologies

While established methods for synthesizing 1-Azido-4-iodobenzene exist, future research is focused on creating more efficient, safer, and environmentally benign pathways.

Current methods often involve the diazotization of 4-iodoaniline (B139537), followed by treatment with an azide (B81097) source like sodium azide. aip.orgnih.gov Innovations in this area aim to improve yields and safety, particularly when producing azides on a larger scale. tpu.ru One promising approach is the development of one-pot procedures that streamline the synthesis from the corresponding aniline, reducing the need for isolating potentially unstable diazonium intermediates. tpu.ruscielo.br

Alternative routes that avoid the traditional diazotization process are also being explored. A notable development is the copper(II)-catalyzed conversion of arylboronic acids, such as 4-iodophenylboronic acid, into aryl azides. researchgate.net This method complements existing procedures and expands the range of compatible substrates. researchgate.net Furthermore, the use of polymer-supported reagents, like insoluble organotin azides, represents a significant step forward in green chemistry. scielo.br These supported reagents facilitate easier product purification and minimize contamination from toxic metal residues, a critical factor for pharmaceutical applications. scielo.br

| Synthetic Method | Precursor | Key Reagents | Advantages | Reference |

| Diazotization-Azidodediazoniation | 4-Iodoaniline | NaNO₂, NaN₃, Acid | Well-established, readily available precursors | aip.orgnih.govtpu.ru |

| Copper-Catalyzed Azidation | 4-Iodophenylboronic acid | Cu(II) salt, Azide source | Avoids diazonium salts, mild conditions | researchgate.net |

| Polymer-Supported Reagents | Anilines | Immobilized organotin azide | Reduced metal contamination, easier workup | scielo.br |

Exploration of New Reactivity Pathways and Catalytic Systems

The reactivity of this compound is dominated by the distinct chemistries of its two functional groups. Future research will undoubtedly uncover new transformations and the catalytic systems that enable them.

The azide moiety is well-known for its participation in 1,3-dipolar cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. mdpi.com This reaction is a cornerstone for creating complex molecular architectures and bioconjugates. mdpi.comunibo.it Beyond cycloadditions, the azide can be reduced to a primary amine, providing a route to anilines. ias.ac.in However, this transformation requires careful selection of catalysts, as competitive deiodination can occur, especially with highly reactive reducing systems. ias.ac.in A study using a BINAP/PdCl₂ catalyst with NaBH₄ showed this competitive risk. ias.ac.in

The carbon-iodine bond is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, allow for the attachment of diverse aryl, and alkynyl groups, respectively. aip.orgresearchgate.net This reactivity was demonstrated in the synthesis of 4′-azido-[1,1′-biphenyl]-4-carbonitrile (PAB), a molecule designed to study intramolecular vibrational energy. aip.org

Emerging areas of reactivity include radical processes. For instance, the reaction of this compound with indium trichloride (B1173362) (InCl₃) has been shown to generate indiumaminyl radicals. unibo.itunibo.it This pathway is noteworthy because the addition of the radical to the azide group occurs faster than iodine abstraction, highlighting a selective reactivity profile that differs from other radical systems. unibo.itunibo.it

| Reaction Type | Functional Group | Catalyst/Reagent System | Product | Reference |

| 1,3-Dipolar Cycloaddition | Azide | Copper(I) | 1,2,3-Triazole | mdpi.com |

| Reduction | Azide | BINAP/PdCl₂, NaBH₄ | Amine (Aniline) | ias.ac.in |

| Suzuki Coupling | Iodide | Palladium catalyst, Boronic acid | Biphenyl (B1667301) derivative | aip.org |

| Radical Azide Addition | Azide | InCl₃ | Indiumaminyl radical intermediate | unibo.itunibo.it |

| C-H Arylation | Iodide | Palladium catalyst | α-Aryl-α-diazoamide | nih.govresearchgate.net |

Advanced Applications in Targeted Synthesis

As a bifunctional building block, this compound is invaluable for the targeted synthesis of complex molecules with specific functions in medicine and materials science.

In medicinal chemistry, it is used to construct novel therapeutic agents. For example, it has been incorporated into coumarin–triazole conjugates, which have been evaluated for their potential as anticancer agents. mdpi.com It is also a key precursor for synthesizing various heterocyclic compounds like tetrazoles, which are recognized as important bioisosteres for carboxylic acids in drug design. scielo.brunibo.it Another significant application is in the development of highly selective histone deacetylase (HDAC) inhibitors, where the iodo-azido benzene (B151609) core serves as a scaffold for fragment-based drug discovery. nih.gov

In materials science and molecular engineering, the compound is used to create precisely defined structures. A notable example is its use in synthesizing 4′-azido-[1,1′-biphenyl]-4-carbonitrile and its isomers to study the effects of molecular structure on intramolecular vibrational energy redistribution (IVR). aip.org

Integration with Flow Chemistry and Automation for Scalable Production

The synthesis and manipulation of energetic compounds like organic azides and highly reactive organometallic intermediates present significant safety and scalability challenges in traditional batch reactors. acs.org Continuous flow chemistry offers a powerful solution by providing superior control over reaction parameters such as temperature and mixing, while minimizing the volume of hazardous material present at any given moment. acs.orguni-muenchen.de